4,5beta-Dihydrocortisone

Vue d'ensemble

Description

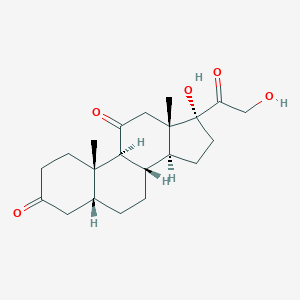

4,5beta-Dihydrocortisone, also known as 17,21-dihydroxy-5β-pregnane-3,11,20-trione, is a steroid hormone produced by the adrenal cortex in the human body . It is a 3-oxo-5beta-steroid, a primary alpha-hydroxy ketone, a tertiary alpha-hydroxy ketone, and a 4,5-dihydrocortisone .

Synthesis Analysis

The synthesis of 4,5beta-Dihydrocortisone involves the development of a liquid chromatography-MSn (LC-MSn) methodology for the determination of free cortisol and its 15 endogenous metabolites .Molecular Structure Analysis

The molecular formula of 4,5beta-Dihydrocortisone is C21H30O5 . The systematic name is 17,21-dihydroxy-5β-pregnane-3,11,20-trione . The InChI representation isInChI=1S/C21H30O5/c1-19-7-5-13 (23)9-12 (19)3-4-14-15-6-8-21 (26,17 (25)11-22)20 (15,2)10-16 (24)18 (14)19/h12,14-15,18,22,26H,3-11H2,1-2H3/t12-,14+,15+,18-,19+,20+,21+/m1/s1 . Physical And Chemical Properties Analysis

The molecular weight of 4,5beta-Dihydrocortisone is 362.46 . It is a solid substance .Applications De Recherche Scientifique

Clinical Diagnosis

5-Dihydrocortisone and its metabolites are used in clinical diagnosis . A liquid chromatography-MSn (LC-MSn) methodology has been developed for the determination of free cortisol and its 15 endogenous metabolites, including 5-Dihydrocortisone, in human urine . This method has been applied to the urine of healthy subjects and patients with Cushing syndrome and Addison’s disease .

Anti-Doping Control

The same LC-MSn methodology has also been used for anti-doping control . The method has been demonstrated as efficient for anti-doping control regarding the potential abuse of corticosteroids, which could interfere with the cortisol metabolism .

Evaluation of Enzymatic Disorders

Urinary free cortisone (UFE) and urinary free cortisol (UFF), the unconjugated forms of cortisone and cortisol in urine, are widely used as clinical markers for different steroidogenic illnesses, such as Cushing’s syndrome, apparent mineralocorticoid excess syndrome (AME), and cortisone reductase deficiency .

Stress and Depression Evaluation

The ratio of UFE/UFF has been used to evaluate stress or depression .

Follow-up of Prednisolone

The LC-MSn method was found to be suitable for the follow-up of prednisolone, considering its pseudo-endogenous origin and correlation with cortisol metabolism .

Identification of Isobaric Compounds

The LC-MSn method allows for the identification of urinary isobaric compounds .

Mécanisme D'action

5-Dihydrocortisone, also known as 5beta-Dihydrocortisone or 4,5beta-Dihydrocortisone, is an endogenous steroid . This compound has a significant role in the human body, and understanding its mechanism of action can provide insights into its therapeutic potential and physiological significance.

Target of Action

The primary target of 5-Dihydrocortisone is the glucocorticoid receptor . This receptor mediates changes in gene expression that lead to multiple downstream effects over hours to days .

Mode of Action

5-Dihydrocortisone binds to the glucocorticoid receptor, forming a receptor-ligand complex . This complex then translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes . The binding of 5-Dihydrocortisone to the glucocorticoid receptor leads to decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation .

Biochemical Pathways

5-Dihydrocortisone is formed from cortisone by 5β-reductase . It is part of the complex metabolic pathways of steroids, contributing to the regulation of steroid metabolism .

Pharmacokinetics

Hydrocortisone has an oral bioavailability of 96 ± 20% . It is metabolized by 11β-Hydroxysteroid dehydrogenases, among others . The elimination half-life of hydrocortisone is 1.2–2.0 hours .

Result of Action

The binding of 5-Dihydrocortisone to the glucocorticoid receptor leads to anti-inflammatory and anti-apoptotic effects . It also improves vascular functions and has anti-oxidative stress properties .

Action Environment

The action, efficacy, and stability of 5-Dihydrocortisone can be influenced by various environmental factors. For instance, the potential abuse of corticosteroids could interfere with the cortisol metabolism, due to negative feedback on the hypothalamus-hypophysis-adrenal axis .

Propriétés

IUPAC Name |

(5R,8S,9S,10S,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,4,5,6,7,8,9,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12,14-15,18,22,26H,3-11H2,1-2H3/t12-,14+,15+,18-,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCLWEYIBFOLMEM-FNLRALKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)CC1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70987415 | |

| Record name | 5beta-Dihydrocortisone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70987415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 17a,21-Dihydroxy-5b-pregnane-3,11,20-trione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006758 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

68-54-2 | |

| Record name | (5β)-17,21-Dihydroxypregnane-3,11,20-trione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Dihydrocortisone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5beta-Dihydrocortisone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70987415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHYDROCORTISONE, (5.BETA.)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F8SZ90823 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 17a,21-Dihydroxy-5b-pregnane-3,11,20-trione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006758 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

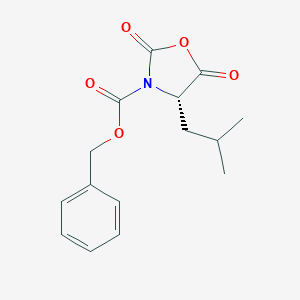

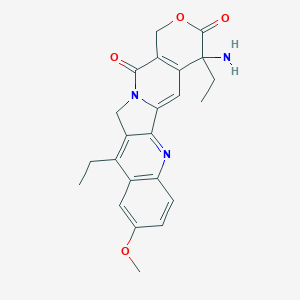

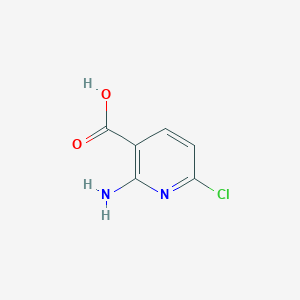

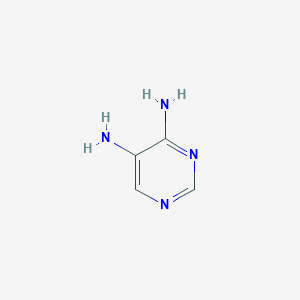

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The study mentions that 5-Dihydrocortisone was found at higher concentrations in the plasma of anoestrous sows compared to oestrous sows. What is the potential significance of this finding?

A1: While the study itself does not delve into the specific mechanisms or implications of elevated 5-Dihydrocortisone in anoestrous sows, this finding suggests a potential correlation between this metabolite and the regulation of the oestrous cycle in pigs. [] Further research is needed to determine whether 5-Dihydrocortisone plays a direct role in the biological processes governing oestrous or if its increased presence is a consequence of other physiological differences between the two groups of sows. This finding highlights the need for targeted investigations into the function and activity of 5-Dihydrocortisone within the context of reproductive physiology in pigs.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[5-[5-Amino-3-hydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]acetic acid](/img/structure/B145462.png)

![3-Nitro-6-azabenzo[a]pyrene](/img/structure/B145465.png)

![3-methyl-5-pentyl-4,5-dihydro-1H-furo[2,3-c]pyrazole-1-carbothioamide](/img/structure/B145478.png)